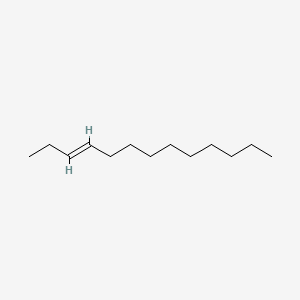
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolo(3,4-c)pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo(3,4-c)pyrrole-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrroles .
Scientific Research Applications
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo(3,4-c)pyrrole derivatives with different substituents on the pyrrole ring. Examples include:
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with alkyl or aryl substituents .
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with electron-withdrawing or electron-donating groups .
Uniqueness
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
88949-37-5 |
|---|---|
Molecular Formula |
C18H11ClN2O2 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-hydroxy-1-phenyl-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-8-6-11(7-9-12)16-14-13(17(22)21-16)15(20-18(14)23)10-4-2-1-3-5-10/h1-9,20,23H |
InChI Key |
XSLWOAFWQUGVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


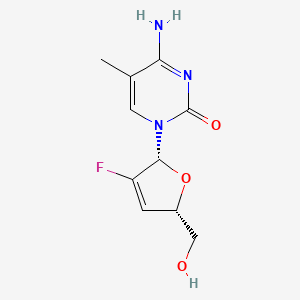
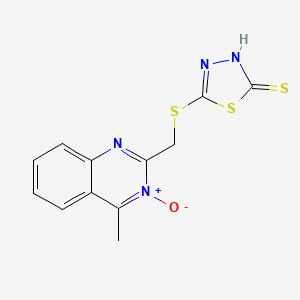

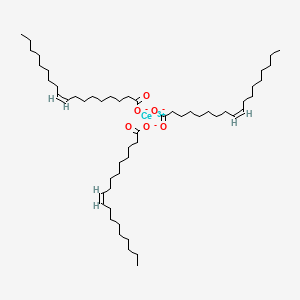
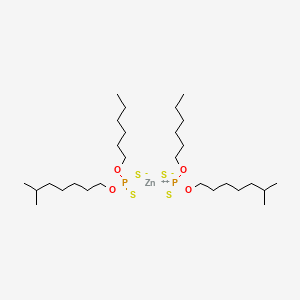
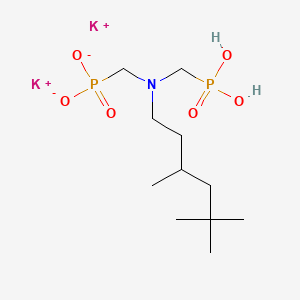

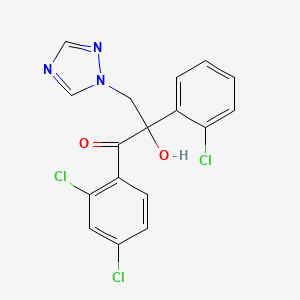
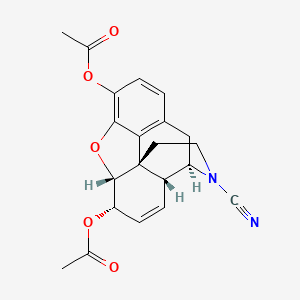
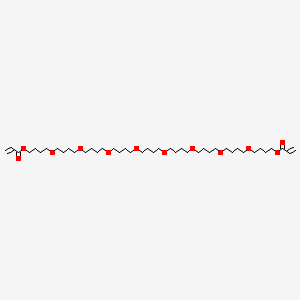

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)

